2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate
CAS No.: 1087798-22-8
Cat. No.: VC3035855
Molecular Formula: C13H16F3NO2
Molecular Weight: 275.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087798-22-8 |
|---|---|
| Molecular Formula | C13H16F3NO2 |
| Molecular Weight | 275.27 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
| Standard InChI | InChI=1S/C13H16F3NO2/c1-8(2)10-6-4-5-9(3)11(10)17-12(18)19-7-13(14,15)16/h4-6,8H,7H2,1-3H3,(H,17,18) |
| Standard InChI Key | YMCMMNNWMOBQLB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(C)C)NC(=O)OCC(F)(F)F |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate is a synthetic organic compound that belongs to the carbamate family. It is characterized by its unique chemical structure, which includes a trifluoroethyl group attached to a carbamate moiety linked to a phenyl ring substituted with methyl and isopropyl groups. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activity and chemical properties.
Synthesis and Preparation
The synthesis of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate typically involves the reaction of 2-methyl-6-(propan-2-yl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base. This reaction is common for forming carbamates and involves the nucleophilic substitution of the chloroformate by the amine.
Applications and Potential Uses
While specific applications of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate are not detailed in the available literature, carbamates in general are known for their use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Their biological activity can range from insecticidal to medicinal properties, depending on the specific structure.
Data Table: Comparison of Related Carbamates
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate | Not specified | Not specified | 1087798-22-8 |
| 2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate | C15H20F3N3O2 | 331.33 | 1311315-80-6 |
| 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate | C11H9F3N2O2S | 290.27 | Not specified |
Research Findings and Future Directions
Research on carbamates, including those with trifluoroethyl groups, often focuses on their biological activity and chemical stability. Future studies could explore the specific pharmacological or agrochemical properties of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate, potentially uncovering new applications in these fields.
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